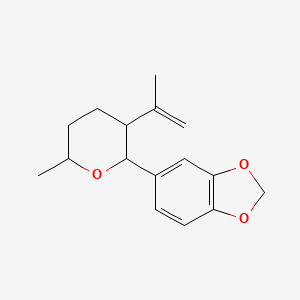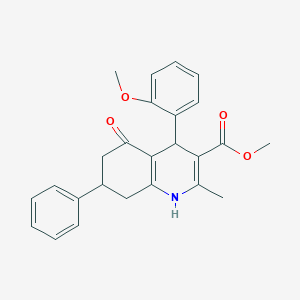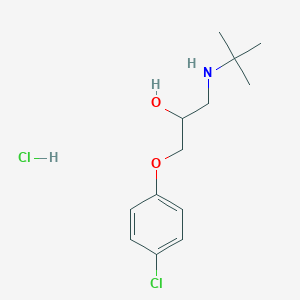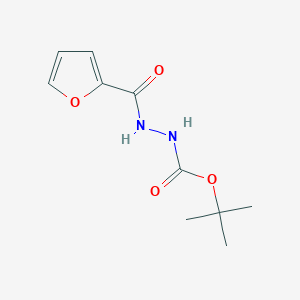
5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole, also known as IPMPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, 5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole has been shown to have anti-inflammatory, analgesic, and antitumor properties. In agriculture, 5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole has been studied for its potential use as a natural insecticide. In materials science, 5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole has been investigated for its potential use in the synthesis of novel materials.
Wirkmechanismus
The mechanism of action of 5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole has been shown to inhibit the production of inflammatory cytokines, which are involved in the inflammatory response. It has also been shown to activate the caspase-dependent apoptotic pathway, which is involved in programmed cell death.
Biochemical and physiological effects
5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, antitumor, and insecticidal properties. In animal studies, 5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole has been shown to reduce pain and inflammation, inhibit tumor growth, and act as a natural insecticide.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole has several advantages for lab experiments, including its relatively low toxicity and ease of synthesis. However, there are also some limitations to its use, including its limited solubility in water and its potential for degradation over time.
Zukünftige Richtungen
There are several future directions for research on 5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole, including the investigation of its potential use as a natural insecticide, the development of novel materials using 5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole, and the exploration of its potential as a therapeutic agent for various diseases. Further studies are needed to fully understand the mechanism of action of 5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole and to optimize its synthesis and application in various fields.
Conclusion
In conclusion, 5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method is complex, and its mechanism of action is not fully understood. 5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, antitumor, and insecticidal properties. Further research is needed to fully understand the potential applications of 5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole and to optimize its use in various fields.
Synthesemethoden
5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole can be synthesized through a multistep process involving the reaction of various chemical compounds. The first step involves the synthesis of 3-isopropenyl-6-methyltetrahydro-2H-pyran-2-one, which is then reacted with 1,3-benzodioxole to produce 5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole. The synthesis of 5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole is a complex process that requires expertise in organic chemistry.
Eigenschaften
IUPAC Name |
5-(6-methyl-3-prop-1-en-2-yloxan-2-yl)-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-10(2)13-6-4-11(3)19-16(13)12-5-7-14-15(8-12)18-9-17-14/h5,7-8,11,13,16H,1,4,6,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZGUUIUJGFBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(O1)C2=CC3=C(C=C2)OCO3)C(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[6-methyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran-2-yl]-1,3-benzodioxole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methoxybenzyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4965213.png)
![7-{(4-ethoxy-3-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4965224.png)
![1-[2-(4-chlorophenyl)ethyl]-N-(1H-indol-4-ylmethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B4965241.png)

![4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene](/img/structure/B4965264.png)



![N-[2-(diethylamino)ethyl]-3-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanamide](/img/structure/B4965288.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2-ethylphenyl)thiourea](/img/structure/B4965297.png)

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4965324.png)